Rinderine N-oxide

Overview

Description

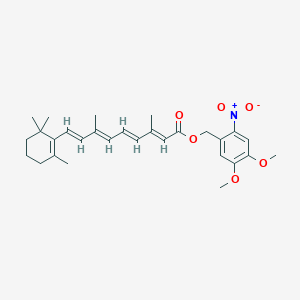

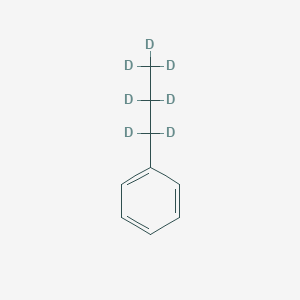

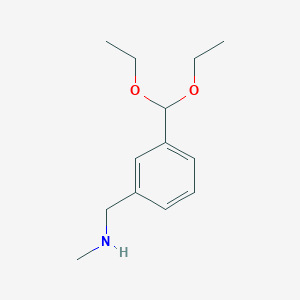

Rinderine N-oxide is a chemical compound with the molecular formula C15H25NO6 . It is a type of pyrrolizidine alkaloid that can be found in Rindera graeca .

Synthesis Analysis

This compound is found in Rindera graeca, a rare endemic plant where in vitro culture has been used to investigate bioactive metabolites . The plant was analyzed for its pyrrolizidine alkaloids content by LC-MS, and it was found to contain echinatine together with echinatine and rinderine N-oxides .Molecular Structure Analysis

The molecular weight of this compound is 315.36 g/mol . The IUPAC name is [(7S,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate .Physical and Chemical Properties Analysis

This compound has a molecular weight of 315.36 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 6, and a rotatable bond count of 6 . Its exact mass and monoisotopic mass are 315.16818752 g/mol . It has a topological polar surface area of 105 Ų and a heavy atom count of 22 .Scientific Research Applications

Chemical Composition and Occurrence

- Chromolaena odorata's Alkaloid Content : Chromolaena odorata, a tropical weed, contains several pyrrolizidine alkaloids (PAs) including rinderine N-oxide. These alkaloids are most concentrated in the roots and mature flower heads, while the leaves and stems have minimal alkaloid content. The grasshopper Zonocerus variegatus sequesters intermedine and rinderine from the flowers, indicating a possible ecological interaction involving these compounds (Biller, Boppré, Witte, & Hartmann, 1994).

Biological Activities

- Rindera graeca's Metabolites and Bioactivities : In vitro studies of Rindera graeca, a rare endemic plant, revealed the presence of this compound along with other pyrrolizidine alkaloids. Rinderol, a compound isolated from this plant, showed potent activity against Gram-positive bacteria and demonstrated significant antiproliferative effects against human cancer cell lines. This indicates potential therapeutic applications of these compounds (Graikou et al., 2021).

Ecological Interactions and Metabolism

- Leaf Beetle's Utilization of Pyrrolizidine Alkaloids : Neotropical leaf beetles ingest and metabolize plant-acquired pyrrolizidine alkaloids like rinderine, and use them in their defensive secretions. These beetles specifically sequester tertiary amines like rinderine and metabolize them, showing a unique ecological use of these alkaloids (Pasteels, Theuring, Witte, & Hartmann, 2003).

Phytochemistry and Plant Distribution

- PAs in Cynoglossum officinale : Cynoglossum officinale, a biennial plant, contains this compound among other pyrrolizidine alkaloids. These alkaloids are primarily found in the inflorescences, with young leaves also showing high PA levels. The plant can produce these alkaloids from 14C-labelled putrescine, indicating their biosynthetic pathways (Dam, Witte, Theuring, & Hartmann, 1995).

Comparative Analysis and Isolation Techniques

- Separation and Study of Dehydropyrrolizidine Alkaloids : Studies on the separation of dehydropyrrolizidine alkaloids, including rinderine, have been conducted to better understand their structure and stereochemical variations. This is crucial for the analysis of these compounds and for preparing pure compounds for analytical and toxicology studies (Colegate, Gardner, Betz, & Panter, 2014).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Rinderine N-oxide is a pyrrolizidine alkaloid . Pyrrolizidine alkaloids are secondary metabolites produced by certain plants, bacteria, and fungi as part of their defense mechanisms . .

Biochemical Pathways

Pyrrolizidine alkaloids, in general, are known to have a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antifungal properties . .

Pharmacokinetics

One study suggests that this compound is efficiently N-oxidized and transformed into a metabolite of still unknown structure . .

Result of Action

As a pyrrolizidine alkaloid, it may share similar characteristics with other compounds in this class, which are known to have a wide range of biological activities . .

Action Environment

One study found high concentrations of pyrrolizidine alkaloids, including this compound, in bee pollen collected in certain environments . This suggests that environmental factors may influence the presence and concentration of this compound, which could potentially impact its action and efficacy.

Biochemical Analysis

Biochemical Properties

Rinderine N-oxide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various compounds. These interactions can lead to the formation of reactive metabolites that may contribute to its biological effects. Additionally, this compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which can affect neurotransmitter levels and signaling pathways .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, including those involved in inflammation and apoptosis. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes and pathways, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential genotoxic effects. This compound also acts as an enzyme inhibitor, affecting the activity of key enzymes involved in cellular processes. These interactions can result in changes in gene expression and cellular function, contributing to its overall biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. It has been found to be relatively stable under controlled conditions, but it can degrade over extended periods, leading to changes in its biological activity. Long-term studies have shown that this compound can have persistent effects on cellular function, including alterations in cell proliferation and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, this compound can induce toxic effects, including liver damage and neurotoxicity. These adverse effects are often dose-dependent and highlight the importance of determining safe dosage levels for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its biotransformation and detoxification. It is metabolized by cytochrome P450 enzymes into reactive intermediates that can bind to cellular macromolecules. These metabolic processes can influence the overall biological activity and toxicity of this compound. Additionally, it can affect metabolic flux and alter the levels of key metabolites in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The distribution of this compound within tissues can affect its localization and accumulation, influencing its biological effects. Understanding these transport mechanisms is crucial for determining its pharmacokinetics and potential therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can impact its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various cellular components. The subcellular distribution of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are important for understanding its mechanism of action and potential therapeutic targets .

Properties

IUPAC Name |

[(7S,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13-,15+,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAWGBOKUFFVMB-ONKJOZRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@H](CC2)O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the phytochemical profile of Rindera graeca?

A1: Rindera graeca stands out for its production of a variety of phenolic compounds, including flavonoids and caffeic acid derivatives. [, ] Interestingly, the study identified the presence of quercetin-3-rutinoside-7-rhamnoside, a unique triglycoside flavonoid. This is the first time this specific compound has been observed within the Rindera genus and even among the broader Boraginaceae family. [] Additionally, R. graeca contains pyrrolizidine alkaloids (PAs), specifically echinatine and its N-oxide, along with rinderine N-oxide. [, ]

Q2: Are there any notable findings regarding the biological activity of Rindera graeca extracts?

A2: Yes, extracts from Rindera graeca have shown potent antioxidant activity in free radical inhibition assays, likely attributed to the high total phenolic content. [] While this compound itself wasn't specifically tested in these assays, its presence alongside other bioactive compounds contributes to the overall profile of the plant.

Q3: What is interesting about the compound rinderol found in Rindera graeca?

A3: Rinderol, an unusual furano-naphthoquinone, was successfully produced from in vitro hairy root cultures of Rindera graeca. [] This is significant because it marks the first instance of rinderol isolation within the Rindera genus. Furthermore, rinderol demonstrated strong antimicrobial action against Gram-positive bacteria in vitro and displayed promising antiproliferative effects against two human lung cancer cell lines (NSCLC-N6-L16 and A549). [] This highlights the potential of R. graeca as a source of bioactive compounds with medicinal applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1474302.png)

![2-(3-(2-methoxyethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1474310.png)